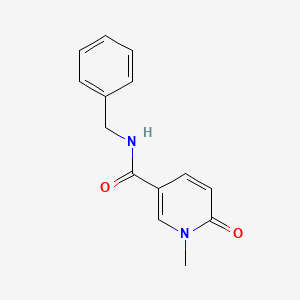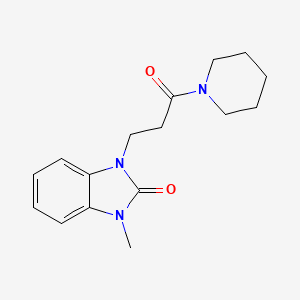![molecular formula C21H25N3O2 B7466483 N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide, commonly known as AMPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. AMPA belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
AMPA acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception. By blocking the 5-HT2A receptor, AMPA can modulate the release of serotonin and other neurotransmitters, resulting in its anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
AMPA has been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and noradrenaline, which are involved in the regulation of mood, cognition, and perception. Additionally, AMPA has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. These biochemical and physiological effects of AMPA make it a promising candidate for the treatment of anxiety, depression, and pain disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of AMPA is its high selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, AMPA has a good safety profile and is well-tolerated in animals, making it a suitable candidate for preclinical studies. However, one of the limitations of AMPA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of AMPA. One of the areas of interest is the development of more potent and selective analogs of AMPA that can be used for the treatment of anxiety, depression, and pain disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying the anxiolytic, antidepressant, and analgesic effects of AMPA. Finally, the development of new drug delivery systems for AMPA can improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion:
In conclusion, AMPA is a promising compound that has potential therapeutic benefits in the treatment of anxiety, depression, and pain disorders. The selective antagonist of the 5-HT2A receptor, AMPA can modulate the release of various neurotransmitters and decrease the activity of the HPA axis, resulting in its anxiolytic, antidepressant, and analgesic effects. Despite its limitations, AMPA has several advantages for lab experiments, including its high selectivity and safety profile. Further research is needed to develop more potent and selective analogs of AMPA and to understand its molecular mechanisms of action.
Métodos De Síntesis
AMPA can be synthesized by the reaction of 4-(3-methylphenyl)piperazine with 3-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of AMPA as a white solid with a melting point of 128-130°C.
Aplicaciones Científicas De Investigación
AMPA has been studied for its potential therapeutic benefits in various areas such as anxiety, depression, and pain management. Research studies have shown that AMPA has anxiolytic and antidepressant properties, which make it a promising candidate for the treatment of anxiety and depression disorders. Additionally, AMPA has been shown to have analgesic properties, which can be useful in the management of chronic pain.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-5-3-8-20(13-16)24-11-9-23(10-12-24)15-21(26)22-19-7-4-6-18(14-19)17(2)25/h3-8,13-14H,9-12,15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWLWBIJXXZAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)

![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)